NH-(PEG2-t-butyl ester)2

概要

説明

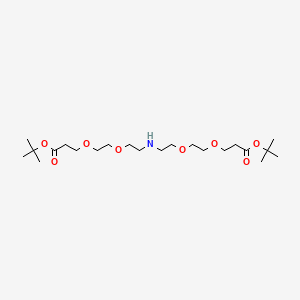

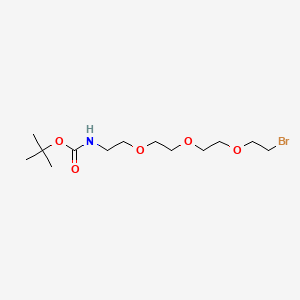

NH-(PEG2-t-butyl ester)2 is a PEG linker containing an amino group with two t-butyl esters . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

The synthesis of NH-(PEG2-t-butyl ester)2 involves the connection of two PEG2-t-butyl ester groups to an NH group . This structure gives it excellent reactivity, allowing it to react with various chemical groups . Its amino part is a very active reaction site, which can undergo chemical reactions with carboxylic acids, activated NHS esters, and carbonyls (such as ketones and aldehydes) .

Molecular Structure Analysis

The molecular formula of NH-(PEG2-t-butyl ester)2 is C22H43NO8 . It consists of an amino group (NH) connecting two polyethylene glycol (PEG) units, each PEG unit is then connected to a t-butyl ester group via an ester bond .

Chemical Reactions Analysis

The amino group in NH-(PEG2-t-butyl ester)2 is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Physical And Chemical Properties Analysis

The molecular weight of NH-(PEG2-t-butyl ester)2 is 449.6 g/mol . It has excellent water solubility and biocompatibility, allowing it to stably exist and function within organisms .

科学的研究の応用

Bioconjugation

NH-bis(PEG2-t-butyl ester): serves as a versatile linker in bioconjugation chemistry. Its amino group is highly reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), making it suitable for attaching a variety of biomolecules to one another . This property is essential for creating complex bioconjugates for targeted drug delivery, diagnostics, and as a tool for molecular biology research.

Drug Delivery Systems

In pharmacology, NH-bis(PEG2-t-butyl ester) is utilized as a drug carrier. It can effectively transport and release drug molecules due to its ability to form stable conjugates with therapeutic agents . The PEGylated compounds enhance the solubility and stability of drugs, allowing for improved bioavailability and controlled release in drug delivery systems.

Surface Modification of Nanoparticles

The compound is employed in nanotechnology for the surface modification of nanoparticles . By attaching NH-bis(PEG2-t-butyl ester) to the surface of nanoparticles, scientists can improve the biocompatibility and circulation time of these particles in biological systems. This is particularly useful for creating nanoparticles that can evade the immune system and deliver drugs to specific sites within the body.

Biological Probes

NH-bis(PEG2-t-butyl ester): acts as a biological probe in various biological studies . It can be conjugated to biomolecules to study their behavior in vivo or in vitro. These probes can help in tracking the distribution of drugs, understanding biological pathways, and investigating the mechanisms of diseases at a molecular level.

Molecular Networking

In biochemistry, the compound is an important linker molecule used to construct complex biomolecular networks . Its functional groups allow for efficient modification and regulation of biomolecules. For example, it can be conjugated to proteins or nucleic acids to form bioconjugates with specific functions, aiding in the study of biomolecular interactions and regulatory mechanisms.

Synthesis of Complex Compounds

NH-bis(PEG2-t-butyl ester): can serve as a connecting arm to link two molecules together, forming more complex compounds . This application is crucial in synthetic chemistry where new molecules with desired properties are being designed and synthesized for various scientific purposes.

作用機序

Target of Action

NH-bis(PEG2-t-butyl ester) is a polyethylene glycol (PEG) derivative that contains an amino group . This compound is primarily used as a linker molecule in the field of biochemistry . It can be used to construct complex biomolecular networks by reacting with various biomolecules .

Mode of Action

The amino group in NH-bis(PEG2-t-butyl ester) is highly reactive and can interact with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (such as ketones and aldehydes) . This allows it to efficiently modify and regulate biomolecules .

Biochemical Pathways

NH-bis(PEG2-t-butyl ester) can bind to large biomolecules such as proteins and nucleic acids, forming bioconjugates with specific functions . These bioconjugates can be used to study the interactions and regulatory mechanisms of biomolecules .

Pharmacokinetics

Its structure, which includes two peg chains connected by an amino group and linked to a t-butyl ester group via an ester bond, gives it excellent water solubility and biocompatibility . This suggests that it could have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of NH-bis(PEG2-t-butyl ester)'s action is the formation of bioconjugates with specific functions . These bioconjugates can be used in various fields, including biochemistry, drug delivery, and nanotechnology .

Action Environment

The action of NH-bis(PEG2-t-butyl ester) can be influenced by environmental factors. For instance, it is recommended to avoid repeated freeze-thaw cycles and to store the compound in a dry, light-protected environment at temperatures below -20°C . These precautions help ensure the stability and efficacy of the compound .

Safety and Hazards

将来の方向性

NH-(PEG2-t-butyl ester)2, with its unique chemical structure and properties, shows broad application prospects in the fields of biochemistry, drug delivery, and nanotechnology . It can bind with large biomolecules such as proteins and nucleic acids to form bioconjugates with specific functions, used for studying the interaction and regulation mechanisms of biomolecules .

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethylamino]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO8/c1-21(2,3)30-19(24)7-11-26-15-17-28-13-9-23-10-14-29-18-16-27-12-8-20(25)31-22(4,5)6/h23H,7-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSYLABPPWEICE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCNCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134966 | |

| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 1,19-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NH-bis(PEG2-t-butyl ester) | |

CAS RN |

1964503-36-3 | |

| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 1,19-bis(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1964503-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 1,19-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

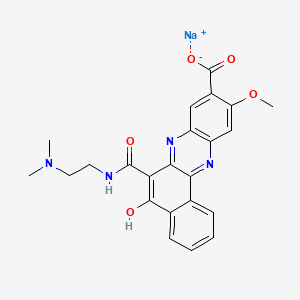

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)

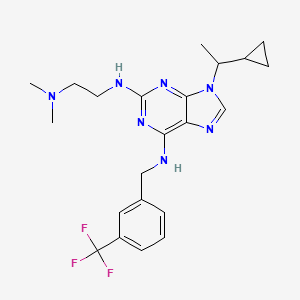

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)

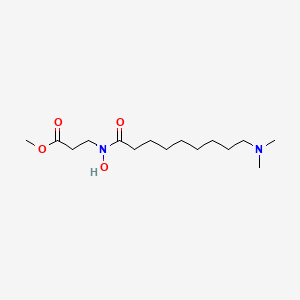

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)